6-fluoro-1H-indazole
Overview
Description
6-fluoro-1H-indazole is a chemical compound with the molecular formula C7H5FN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
The synthesis of indazole derivatives, including 6-fluoro-1H-indazole, has been a topic of considerable interest in medicinal chemistry . Various methods have been developed for the synthesis of indazole derivatives . For instance, one method involves the Cu (OAc) 2 -catalyzed reaction to form N–N bond in DMSO under O2 atmosphere . Another method involves the selective electrochemical synthesis of 1H-indazoles .
Molecular Structure Analysis
The molecular weight of 6-fluoro-1H-indazole is 136.13 g/mol . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .
Chemical Reactions Analysis
Indazoles, including 6-fluoro-1H-indazole, can undergo various chemical reactions. For instance, the selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C-H functionalization of the 1H-indazole N-oxides have been described .
Physical And Chemical Properties Analysis
6-fluoro-1H-indazole is a pale-yellow to orange to yellow-brown to brown to red-brown solid . It has a topological polar surface area of 28.7 Ų .
Scientific Research Applications
Pharmacological Properties and Hypotensive Activity
6-Fluoro-1H-indazole has been investigated for its potential pharmacological properties. A study by Wasilewska et al. (2014) explored the influence of fluorination on the pharmacological properties of selective α2-adrenoceptor agonists. They found that the introduction of fluorine into the indazole ring of certain compounds reduced binding affinity and selectivity. Specifically, 6-fluoro-1H-indazole derivatives exhibited selective ligand properties for α2-adrenoceptors and showed potential in hypotensive and bradycardic activities. The study suggested these compounds as potential lead compounds for developing radiotracers for PET imaging of brain α2-adrenoceptors (Wasilewska et al., 2014).
Anticancer Activity
Research has also explored the anticancer potential of 6-fluoro-1H-indazole derivatives. A study by Ngo Xuan Hoang et al. (2022) on 6-substituted amino-1H-indazole derivatives, including 6-fluoro-1H-indazole, demonstrated anticancer activity. These compounds showed significant growth inhibitory activity in various human cancer cell lines, indicating their potential as novel anticancer agents (Ngo Xuan Hoang et al., 2022).
Inhibition of Lactoperoxidase
Another study by Köksal and Alım (2018) investigated the inhibitory effects of various indazoles, including 6-fluoro-1H-indazole, on lactoperoxidase (LPO), an enzyme with significant bactericidal and bacteriostatic activity. The study found that all the indazole molecules tested showed strong inhibitory effects on LPO activity, highlighting their potential importance in antimicrobial applications (Köksal & Alım, 2018).
Antimicrobial Activity
B. F. Abdel-Wahab et al. (2014) synthesized a series of 3-(4-fluorophenyl)-benzo[g]indazoles derivatives, which include fluorinated indazole structures. These compounds were evaluated for their antimicrobial activity, and some demonstrated inhibitory effects on the growth of a wide range of microbes, suggesting their potential in antimicrobial applications (Abdel-Wahab et al., 2014).
Safety And Hazards
While specific safety and hazard information for 6-fluoro-1H-indazole is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
6-fluoro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMZDEQEVCDMRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591223 | |
Record name | 6-Fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1H-indazole | |
CAS RN |
348-25-4 | |
Record name | 6-Fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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